DesthiobiotinTEG Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

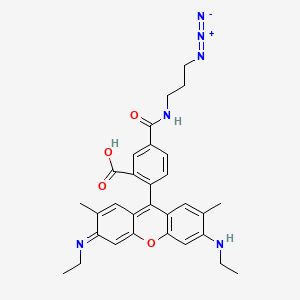

DesthiobiotinTEG Phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. It is a derivative of desthiobiotin, a biotin analogue that lacks the sulfur atom. This compound is particularly useful in applications where reversible biotin-streptavidin interactions are required, as it allows for the capture and subsequent release of biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DesthiobiotinTEG Phosphoramidite typically involves the following steps:

Activation of Desthiobiotin: Desthiobiotin is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Coupling with Triethylene Glycol (TEG): The activated desthiobiotin is then coupled with triethylene glycol (TEG) to form a desthiobiotin-TEG conjugate.

Phosphitylation: The desthiobiotin-TEG conjugate is then phosphitylated using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

DesthiobiotinTEG Phosphoramidite primarily undergoes the following types of reactions:

Coupling Reactions: It reacts with the 5’-hydroxyl group of nucleosides during oligonucleotide synthesis.

Oxidation: The phosphite triester formed during coupling is oxidized to a phosphate triester using an oxidizing agent such as iodine.

Common Reagents and Conditions

Coupling Reagent: 5-Ethylthio-1H-tetrazole (ETT) is commonly used as an activator in the coupling step.

Oxidizing Agent: Iodine in tetrahydrofuran (THF) is used for the oxidation step.

Major Products Formed

The major product formed from the reactions involving this compound is the oligonucleotide with a desthiobiotin-TEG modification at the desired position.

Scientific Research Applications

DesthiobiotinTEG Phosphoramidite has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.

Biology: It is employed in the study of protein-DNA interactions, as it allows for the reversible capture and release of biotinylated molecules.

Medicine: It is used in the development of diagnostic assays and therapeutic agents that rely on biotin-streptavidin interactions.

Industry: It is utilized in the production of oligonucleotide-based products for research and commercial purposes.

Mechanism of Action

DesthiobiotinTEG Phosphoramidite exerts its effects through the biotin-streptavidin interaction. The desthiobiotin moiety binds to streptavidin with high affinity, allowing for the capture of biotinylated molecules. The triethylene glycol spacer minimizes steric hindrance, facilitating efficient binding. The interaction can be reversed by adding an excess of biotin, which displaces the desthiobiotin moiety and releases the captured molecule.

Comparison with Similar Compounds

Similar Compounds

BiotinTEG Phosphoramidite: Similar to DesthiobiotinTEG Phosphoramidite but contains a sulfur atom in the biotin moiety, resulting in a stronger and more stable interaction with streptavidin.

Biotin-dT Phosphoramidite: A biotinylated nucleoside used for internal modification of oligonucleotides.

Uniqueness

This compound is unique due to its reversible binding property, which is not present in biotin-containing compounds. This makes it particularly useful in applications where reversible capture and release of biomolecules are required.

Properties

Molecular Formula |

C52H78N5O11P |

|---|---|

Molecular Weight |

980.2 g/mol |

IUPAC Name |

N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C52H78N5O11P/c1-40(2)57(41(3)4)69(67-31-14-28-53)68-48(39-66-52(43-16-10-8-11-17-43,44-20-24-46(60-6)25-21-44)45-22-26-47(61-7)27-23-45)38-65-37-36-64-35-34-63-33-32-62-30-15-29-54-50(58)19-13-9-12-18-49-42(5)55-51(59)56-49/h8,10-11,16-17,20-27,40-42,48-49H,9,12-15,18-19,29-39H2,1-7H3,(H,54,58)(H2,55,56,59)/t42-,48?,49+,69?/m0/s1 |

InChI Key |

FNYRRUVUJMFYFL-LAMWNFHDSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)

![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)

![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)